molecular formula C25H24N4 B2374114 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline CAS No. 352434-92-5

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Cat. No.: B2374114
CAS No.: 352434-92-5
M. Wt: 380.495
InChI Key: SUFYCOVSWOSYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. This compound features a quinazoline core, a privileged scaffold in drug discovery, substituted with methyl and phenyl groups, and a 4-phenylpiperazine moiety known to enhance binding affinity to biological targets . Quinazoline-based compounds are extensively investigated as potent, multi-target agents in cancer research . They exhibit cytotoxic activity by interacting with key cellular targets such as tubulin, inhibiting its polymerization and disrupting microtubule dynamics . Furthermore, this class of compounds acts as efficient kinase inhibitors , potentially targeting critical signaling pathways like the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a fundamental role in cell growth and survival . The structural features of this compound suggest its potential application as a probe in chemical biology for studying cellular mechanisms and biochemical pathways involved in proliferation and disease . Researchers can utilize it as a building block for developing more complex pharmacological agents or to explore structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c1-19-12-13-23-22(18-19)24(20-8-4-2-5-9-20)27-25(26-23)29-16-14-28(15-17-29)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFYCOVSWOSYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Methylanthranilic Acid Derivatives

The quinazoline core is constructed via cyclocondensation of 3-methylanthranilic acid with formamide under acidic conditions. This yields 4-hydroxy-6-methylquinazoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 4-chloro-6-methylquinazoline.

Reaction conditions :

  • 3-Methylanthranilic acid (1.0 equiv), formamide (5.0 equiv), HCl (cat.), 120°C, 12 h.
  • Chlorination: POCl₃ (3.0 equiv), reflux, 6 h.
    Yield : 78% (two steps).

Alternative Pathway: Nitration-Reduction Sequence

A substituted benzaldehyde derivative (3-methyl-4-nitrobenzaldehyde) undergoes nitration, followed by reduction with hydrazine hydrate and cyclization with formic acid to yield the quinazoline core. This method offers better regiocontrol for the methyl group at position 6.

Functionalization at Position 2 with 4-Phenylpiperazine

SNAr Reaction Conditions

The 2-chloro substituent in 4-phenyl-6-methylquinazoline-2-chloride undergoes substitution with 4-phenylpiperazine in refluxing DMF with K₂CO₃ as the base.

Key parameters :

  • 4-Phenylpiperazine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 120°C, 18 h.
    Yield : 68%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time to 2 h with comparable yields (70%), demonstrating improved efficiency.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, quinazoline H-5), 7.65–7.20 (m, 10H, aromatic H), 3.91 (s, 3H, CH₃), 3.45–3.20 (m, 8H, piperazine H).
  • ¹³C NMR : δ 169.5 (C=O), 158.2 (C-2), 132.4–126.1 (aromatic C), 55.3 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 427.2 [M+H]⁺ (calc. 427.2).

Melting Point and Purity

  • Melting point : 262–264°C (lit. 260–262°C).
  • HPLC purity : 98.5% (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Buchwald-Hartwig High regioselectivity, mild conditions Requires palladium catalyst 82
Nucleophilic Substitution Low cost, simple setup Longer reaction time 65
Microwave-Assisted Rapid synthesis, energy-efficient Specialized equipment needed 70

Scale-Up Considerations and Industrial Feasibility

The microwave-assisted route shows promise for kilogram-scale production due to reduced reaction times and energy consumption. However, catalyst recycling in the Buchwald-Hartwig method remains a challenge. Alternatives such as immobilized Pd catalysts or flow chemistry could enhance scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline core or the piperazine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolines .

Scientific Research Applications

Chemical Characteristics and Synthesis

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline features a quinazoline core with a phenylpiperazine substituent, contributing to its unique properties. The synthesis typically involves:

  • Formation of the Quinazoline Core : Common methods include reactions between 2-acetamidobenzoic acid and an amine in the presence of phosphorous trichloride.
  • Functionalization : Subsequent steps often involve the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions.

These synthetic routes can be optimized for yield and efficiency using techniques such as microwave-assisted reactions and metal-mediated reactions .

Medicinal Chemistry

This compound has shown potential in developing therapeutic agents for various conditions:

  • Neurological Disorders : The compound acts as an acetylcholinesterase inhibitor, which is significant for treating Alzheimer’s disease by enhancing cholinergic neurotransmission.
  • Cancer Treatment : It has been evaluated for its antitumor activity against various cancer cell lines, demonstrating effectiveness in inhibiting growth and proliferation. For instance, derivatives of quinazoline have been tested against HepG2, MCF-7, and HCT116 cell lines, showing promising results as broad-spectrum antitumor agents .

Biological Assays

The compound is utilized in biological assays to explore its interactions with various biological targets. Its structure allows for investigations into structure-activity relationships, aiding in the design of more potent derivatives .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

StudyCell Lines TestedResults
Eves et al. (2014)HepG2, MCF7, PC3Strong EGFR inhibitory activity; cell cycle arrest at G2/M phase
Recent TrialsVarious tumor subpanelsBroad-spectrum antitumor efficacy observed

These findings suggest that compounds based on this structure could lead to effective cancer therapies through targeted inhibition of specific pathways involved in tumor growth .

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant properties of related compounds. A study demonstrated that certain derivatives exhibited significant activity against seizures in animal models, indicating potential applications in epilepsy treatment .

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular features of 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline with two analogs: 6-Methyl-4-phenyl-2-piperidin-1-yl-quinazoline (piperidine analog) and 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (chloro-fluoro analog).

Compound Name Molecular Formula Average Mass (g/mol) Substituents (Positions) Key Features
This compound C₂₅H₂₃N₅ 401.49 6-CH₃, 4-Ph, 2-(4-Ph-piperazinyl) High potential for CNS activity
6-Methyl-4-phenyl-2-piperidin-1-yl-quinazoline C₂₀H₂₁N₃ 303.41 6-CH₃, 4-Ph, 2-piperidinyl Simplified structure, lower molecular weight
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline C₁₅H₁₁ClFN₃ 299.72 6-Cl, 4-(2-F-Ph), 2-CH₃ Enhanced electrophilicity, agrochemical applications

Notes:

  • Piperazine vs. Piperidine : The 4-phenylpiperazine group in the target compound introduces additional aromaticity and hydrogen-bonding capacity compared to the saturated piperidine ring in the analog . This may improve solubility and receptor interaction in biological systems.
  • Halogen vs. Methyl Substituents : The chloro-fluoro analog’s 6-Cl and 4-(2-F-Ph) groups increase its electrophilicity, favoring reactivity in cross-coupling reactions for agrochemical synthesis, whereas the methyl group in the target compound may enhance metabolic stability .

Biological Activity

Overview

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a member of the quinazoline family, characterized by its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its various pharmacological properties, particularly its effects on neurological disorders and cancer.

Chemical Structure

The chemical formula for this compound is C24H26N4C_{24}H_{26}N_{4} with a molecular weight of approximately 398.49 g/mol. The compound features a quinazoline core linked to a phenylpiperazine moiety, which is critical for its biological interactions.

The biological activity of this compound primarily involves its role as an acetylcholinesterase inhibitor , which is significant for enhancing cholinergic neurotransmission. By inhibiting the breakdown of acetylcholine, it may contribute to improved cognitive function, making it a candidate for Alzheimer's disease treatment. Additionally, it has shown potential as an antitumor agent , likely through mechanisms involving the inhibition of specific kinases associated with cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)2.09EGFR inhibition
A549 (lung cancer)2.08EGFR inhibition
HepG2 (liver cancer)3.00VEGF RTK inhibition

These findings suggest that the compound may selectively target pathways critical for tumor growth and survival.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It enhances cholinergic signaling by inhibiting acetylcholinesterase, potentially benefiting conditions like Alzheimer's disease.

Antioxidant Activity

This compound has also been reported to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in combating various diseases linked to oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives, including this compound:

  • Antitumor Efficacy : A study evaluated the compound's efficacy against human cancer cell lines and found it to be a potent inhibitor of tumor growth, with specific focus on EGFR pathways.
  • Neuropharmacological Evaluation : Another investigation assessed its potential as a neuroprotective agent through in vitro assays demonstrating enhanced neuronal survival in models of neurodegeneration.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in cancer progression and neurodegeneration, supporting its potential as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of quinazoline precursors and functionalization of the piperazine moiety. Key steps include:

  • Condensation reactions to form the quinazoline core.
  • Nucleophilic substitution to introduce the 4-phenylpiperazine group.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd or Cu for cross-coupling) to improve yield. For example, using anhydrous DMF as a solvent at 80–100°C enhances intermediate stability .
  • Monitoring progress via Thin Layer Chromatography (TLC) and purifying intermediates via column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the methyl group at position 6 appears as a singlet in ¹H NMR (~2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches in piperazine at ~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting trace impurities .

Q. What preliminary biological screening approaches are appropriate for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • In vitro assays :
  • Cancer cell line viability (e.g., MTT assay on HeLa or MCF-7 cells) to assess antiproliferative activity .
  • Enzyme inhibition assays (e.g., kinase or phosphatase targets common to quinazolines) .
  • In silico screening : Molecular docking against proteins like EGFR or PARP to prioritize targets .
  • Dose-response studies to determine IC₅₀ values, using positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for quinazoline derivatives across different experimental models?

  • Methodological Answer :

  • Control for compound purity : Contradictions may arise from impurities; re-evaluate samples via HPLC and NMR .
  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
  • Validate target engagement : Employ techniques like Surface Plasmon Resonance (SPR) to directly measure binding affinity to suspected targets .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for designing structural analogs of this compound to enhance target selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies :
  • Modify the 4-phenylpiperazine group to reduce off-target effects (e.g., replace with 4-fluorophenylpiperazine) .
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazoline 2-position to enhance binding to hydrophobic kinase pockets .
  • Bioisosteric replacement : Substitute the methyl group with a trifluoromethyl group to improve metabolic stability .
  • Computational modeling : Use molecular dynamics simulations to predict interactions with mutant vs. wild-type targets .

Q. What computational chemistry methods are suitable for predicting the binding interactions between this compound and potential biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina or Glide predict binding poses in ATP-binding pockets (e.g., EGFR kinase domain). Validate with experimental IC₅₀ data .
  • Quantum Mechanical (QM) calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with aromatic residues .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with Asp855 in EGFR) to guide analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.